5-Bromo-2-(methylthio)pyrimidine
Overview
Description
Synthesis Analysis 5-Bromo-2-(methylthio)pyrimidine is involved in various synthesis routes due to its active substituents, which allow for further functionalization and reaction with other compounds. For example, the synthesis involves bromination and subsequent reactions such as aminolysis and alkylation processes, demonstrating its versatility in organic synthesis (Brown & Forster, 1966).
Molecular Structure Analysis The structure and electronic properties of related pyrimidine compounds have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations, which help understand the molecular geometry, vibrational wavenumbers, and electronic transitions within these molecules (Chandralekha et al., 2020).
Chemical Reactions and Properties 5-Bromo-2-(methylthio)pyrimidine participates in various chemical reactions, such as substitutions and cyclization processes, contributing to the synthesis of complex heterocycles and pharmaceutical intermediates. Its reactivity is influenced by the presence of bromo and methylthio groups, which are pivotal in heterocyclic chemistry (Petraitytė et al., 2019).
Physical Properties Analysis While specific physical properties of 5-Bromo-2-(methylthio)pyrimidine are not detailed in the provided literature, related compounds typically exhibit properties that are crucial for their applications in synthesis and pharmaceutical formulations, such as melting points, solubility, and crystal structure.
Chemical Properties Analysis The chemical properties of 5-Bromo-2-(methylthio)pyrimidine, such as acidity, basicity, and nucleophilicity, are defined by its functional groups. These properties are essential for its reactions and applications in chemical synthesis and development of new compounds (Kinoshita et al., 1992).
Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry, specifically in the development of kinase inhibitors .
- Summary of the Application : 5-Bromo-2-(methylthio)pyrimidine is used in the synthesis and modification of pyrido[3,4-d]pyrimidines, which are fused pyrimidine cores. These cores are privileged kinase scaffolds, meaning they are commonly used structures in the design of kinase inhibitors .
- Methods of Application or Experimental Procedures : The synthesis involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The starting material for the synthesis is the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .
- Results or Outcomes : The result is a versatile and efficient chemical approach to the class of molecules known as 2-amino-pyrido[3,4-d]pyrimidines. These molecules have potential as kinase inhibitors, which are drugs that can inhibit the function of kinases. Kinases are enzymes that play key roles in cellular processes such as signal transduction, cell division, and metabolism. When their function is deregulated, it can lead to diseases such as cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyrimidine | |
CAS RN |
14001-67-3 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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